

In vitro metabolic profile comparison of Delamanid and Delamanid-d4-1

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Compound of Interest

Compound Name: Delamanid-d4-1

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In Vitro Metabolic Profile Comparison: Delamanid vs. Delamanid-d4

A comprehensive guide for researchers and drug development professionals on the comparative in vitro metabolism of the anti-tuberculosis drug Delamanid and its deuterated analog, Delamanid-d4.

This guide provides a detailed comparison of the in vitro metabolic profiles of Delamanid and its stable isotope-labeled counterpart, Delamanid-d4. The information presented herein is intended to support research, scientific, and drug development activities by offering a clear understanding of their metabolic pathways and stability. While extensive data is available for Delamanid, direct comparative experimental data for the in vitro metabolism of Delamanid-d4 is not publicly available. Therefore, this comparison is based on the established metabolic profile of Delamanid and the theoretical impact of deuteration, known as the kinetic isotope effect.

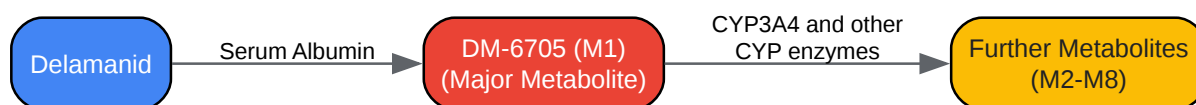
Executive Summary

Delamanid, a critical agent in the treatment of multidrug-resistant tuberculosis, undergoes a unique primary metabolism pathway mediated by serum albumin, followed by secondary metabolism via cytochrome P450 (CYP) enzymes.^{[1][2]} Its deuterated analog, Delamanid-d4, is primarily utilized as an internal standard in bioanalytical assays due to its chemical similarity and mass difference from Delamanid.

The key differentiator in the metabolic profiles of these two compounds is expected to be the rate of metabolism. The substitution of hydrogen atoms with deuterium in Delamanid-d4 is anticipated to slow down the metabolic process at the sites of deuteration. This phenomenon, the kinetic isotope effect, would theoretically result in increased metabolic stability and a longer in vitro half-life for Delamanid-d4 compared to Delamanid. However, without direct experimental validation, this remains a theoretical assessment.

Metabolic Pathway of Delamanid

Delamanid is principally metabolized in human plasma by serum albumin, which cleaves the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to produce the main metabolite, DM-6705 (M1). [3][4] Subsequently, DM-6705 is further processed by hepatic CYP enzymes, predominantly CYP3A4, through various pathways including hydroxylation and oxidation, leading to the formation of several other metabolites (M2-M8). [3] It is important to note that Delamanid itself does not significantly inhibit or induce major CYP enzymes, suggesting a low potential for clinically relevant drug-drug interactions mediated by this system.



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Caption: Metabolic pathway of Delamanid.

In Vitro Metabolic Stability

The following table summarizes the reported in vitro half-life of Delamanid in human plasma. Due to the absence of published data, the corresponding values for Delamanid-d4 are presented as a theoretical expectation based on the kinetic isotope effect.

Compound	Matrix	In Vitro Half-life (t _{1/2})	Data Source
Delamanid	Human Plasma	~0.64 hours	Experimental Data
Delamanid-d4	Human Plasma	Expected to be > 0.64 hours	Theoretical

Note: The expected longer half-life of Delamanid-d4 is based on the principle that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

Metabolite Profile Comparison

The primary metabolite of Delamanid is DM-6705 (M1). Further metabolism leads to a series of other metabolites. For Delamanid-d4, it is anticipated that the same panel of metabolites would be generated, but potentially at a slower rate.

Metabolite	Delamanid	Delamanid-d4 (Theoretical)
DM-6705 (M1)	Major metabolite formed via albumin-mediated cleavage.	Expected to be the major metabolite, with a potentially slower rate of formation.
M2-M8	Formed from the further metabolism of M1 by CYP enzymes.	Expected to be formed from the deuterated M1 analog, likely at a reduced rate.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro metabolism studies of Delamanid. These protocols can be adapted for a comparative study including Delamanid-d4.

In Vitro Metabolic Stability in Human Plasma

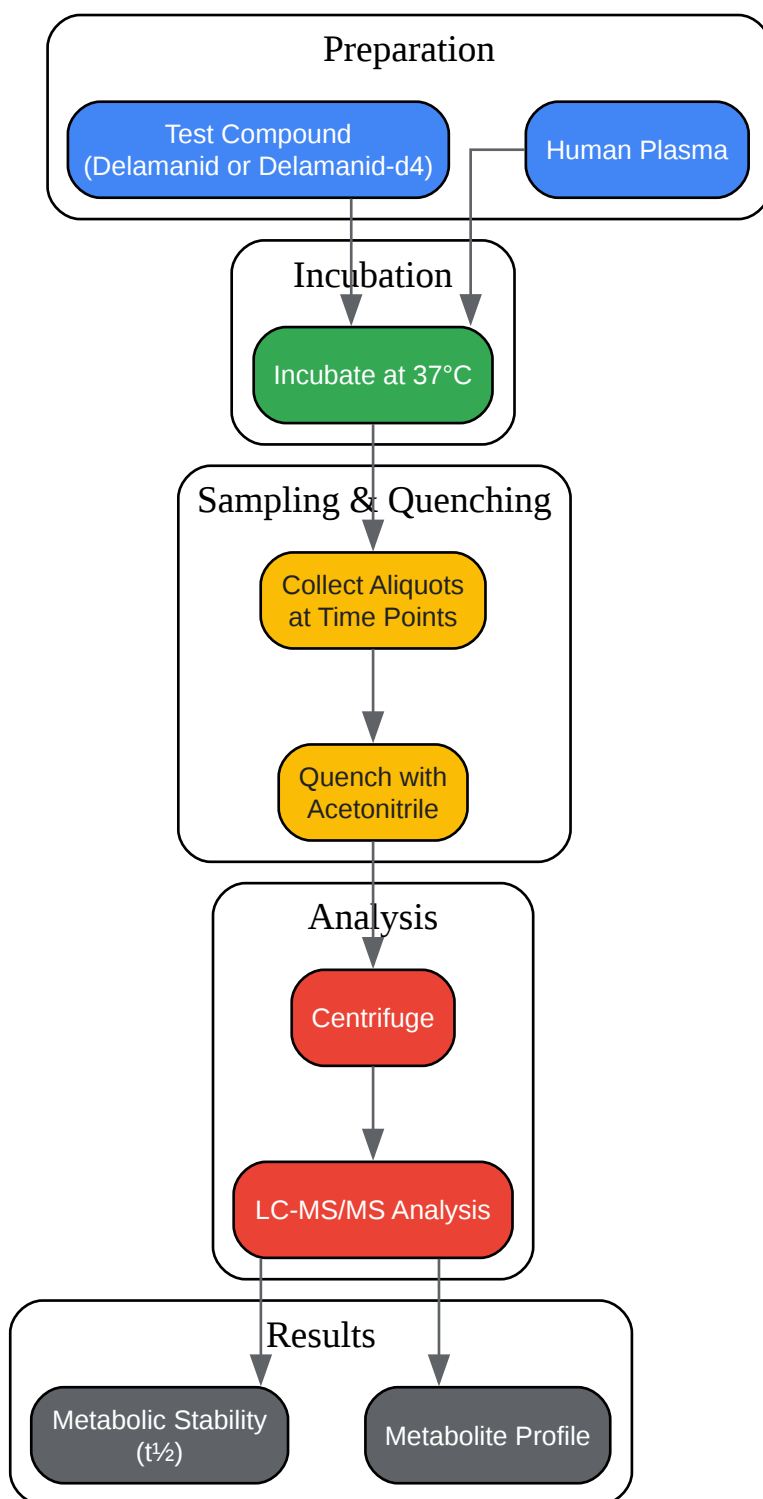
- Objective: To determine the rate of disappearance of the test compound in human plasma.
- Materials:
 - Test compound (Delamanid or Delamanid-d4) stock solution in a suitable organic solvent (e.g., DMSO).
 - Pooled human plasma, pre-warmed to 37°C.
 - Incubator set to 37°C.

- Quenching solution (e.g., ice-cold acetonitrile).
- LC-MS/MS system for analysis.
- Procedure:
 1. Pre-incubate an aliquot of human plasma at 37°C for 5 minutes.
 2. Initiate the reaction by adding a small volume of the test compound stock solution to the plasma to achieve the desired final concentration.
 3. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
 4. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
 5. Vortex the samples and centrifuge to precipitate proteins.
 6. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the remaining parent compound against time.
 - The slope of the linear regression of this plot represents the elimination rate constant (k).
 - The in vitro half-life ($t_{1/2}$) is calculated using the formula: $t_{1/2} = 0.693 / k$.

Metabolite Identification in Human Plasma

- Objective: To identify the metabolites of the test compound formed in human plasma.
- Procedure:
 1. Follow the incubation procedure as described for the metabolic stability assay, but with a longer incubation time (e.g., 2-4 hours) to allow for sufficient metabolite formation.

2. After quenching and protein precipitation, analyze the supernatant using a high-resolution LC-MS/MS system.
- Data Analysis:
 - Compare the mass spectra of the samples from the incubation with a control sample (time 0) to identify potential metabolite peaks.
 - Utilize metabolite identification software to predict and confirm the structures of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.



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Caption: In vitro metabolism experimental workflow.

Conclusion

The in vitro metabolism of Delamanid is well-characterized, with serum albumin playing a pivotal role in its initial biotransformation. While Delamanid-d4 is a valuable tool as an internal standard, a direct comparative in vitro metabolic study against Delamanid is lacking in the current scientific literature. Based on the established principles of the kinetic isotope effect, it is reasonable to hypothesize that Delamanid-d4 would exhibit greater metabolic stability than its non-deuterated counterpart. However, empirical data from dedicated comparative studies are necessary to confirm this hypothesis and to fully elucidate the quantitative differences in their metabolic profiles. Researchers are encouraged to perform such studies to provide a more complete understanding of the effects of deuteration on the metabolism of Delamanid.

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